7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Description
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS: 911485-90-0) is a fluorinated derivative of the benzodioxine scaffold, characterized by a fused bicyclic structure comprising a 1,4-dioxane ring fused to a benzene core. This compound is commercially available with a purity of 97% and is priced at USD 435 per gram, indicating its use as a high-value intermediate in specialized syntheses .
The fluorine atom at position 7 introduces electron-withdrawing effects, which may influence the acidity of the carboxylic acid group and modulate intermolecular interactions. Benzodioxine derivatives are often explored as building blocks for drug candidates due to their structural rigidity and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHSHHKVRHOKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
-
Step 1 : Alkaline ring-closing with K₂CO₃ in DMF at 80°C for 12 hours yields 7-fluoro-2,3-dihydrobenzo[b]dioxine-6-carboxaldehyde.
-
Step 2 : Oxidation with aqueous KMnO₄ at 60°C converts the aldehyde to the carboxylic acid.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Yield | 68% | 85% |
| Purity | 92% (HPLC) | 95% (HPLC) |
Halogenation of Benzodioxine Intermediates
Direct fluorination of preformed benzodioxine derivatives offers a modular approach. A study in Organic & Biomolecular Chemistry demonstrates electrophilic fluorination using Selectfluor® on 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid.
Protocol:
-
Dissolve the substrate in acetonitrile.
-
Add Selectfluor® (1.2 equiv) and heat at 50°C for 6 hours.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
| Condition | Result |
|---|---|
| Yield | 54% |
| Regioselectivity | >95% at C7 |
This method is limited by the cost of fluorinating agents but provides precise control over substitution patterns.
Hydrolysis of Ester Precursors
Methyl 7-fluoro-2,3-dihydrobenzo[b]dioxine-6-carboxylate (CAS: 819800-84-5) serves as a key intermediate. Hydrolysis under acidic or basic conditions yields the carboxylic acid:
Basic Hydrolysis:
-
React the ester with NaOH (2M) in MeOH/H₂O (1:1) at reflux for 4 hours.
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity | 97% (NMR) |
This method is scalable and avoids harsh oxidation conditions, making it suitable for industrial production.
| Metric | Result |
|---|---|
| Overall Yield | 46% (3 steps) |
| Diastereoselectivity | 3:1 |
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Ring-Closing | 76% | Low | High | Moderate |
| Halogenation | 54% | High | Moderate | High |
| Ester Hydrolysis | 89% | Moderate | High | N/A |
| Cycloaddition | 46% | High | Low | Low |
Ester hydrolysis offers the best balance of yield and scalability, whereas halogenation is preferred for precise fluorination.
Challenges and Optimization Strategies
-
Fluorine Incorporation : Electrophilic fluorination suffers from low atom economy. Alternatives like Balz-Schiemann reactions (using fluoroaniline precursors) are under exploration.
-
Oxidation Side Reactions : Over-oxidation of the aldehyde intermediate can occur. Catalytic TEMPO/NaClO systems improve selectivity.
-
Purification : Silica gel chromatography remains standard, but crystallization from ethanol/water enhances purity (>99%) .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is primarily recognized for its potential as a pharmacological agent. It has been studied for its role as an antagonist of the alpha-2C adrenergic receptor, which is implicated in various peripheral and central nervous system disorders. This receptor antagonism suggests potential applications in treating conditions such as anxiety, depression, and certain cardiovascular diseases .
Case Study:
A notable patent (US8492549B2) describes derivatives of 2,3-dihydrobenzo(1,4)dioxin-2-ylmethyl compounds, emphasizing their efficacy in treating neurological disorders. The study highlights the synthesis of these derivatives and their affinity for the alpha-2C adrenergic receptor, indicating a promising avenue for drug development .
Radiolabeling Applications
Radioligand Development:
The compound has been utilized in the development of radioligands for positron emission tomography (PET). A study detailed the synthesis of a 7-fluoro analog designed to be labeled with fluorine-18, facilitating in vivo imaging of receptor activity . This application is crucial for understanding receptor dynamics in various pathologies.
Synthesis Overview:
The synthesis process involves multiple steps to modify the compound's structure to enhance labeling efficiency. For instance, modifications such as replacing iodine with smaller substituents and altering alkyl chain lengths were explored to optimize radiolabeling outcomes .
Chemical Synthesis and Derivatives
Synthetic Pathways:
The synthesis of this compound can be achieved through established chemical pathways involving commercially available starting materials. The compound can be derived from 5-fluoro-2-hydroxybenzoic acid through a series of reactions that include esterification and demethylation .
Table 1: Synthesis Steps Overview
| Step Number | Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification | 5-Fluoro-2-hydroxybenzoic acid | 7-Fluoro derivative | >75 |
| 2 | Demethylation | Methyl ester | Phenolic precursor | 42 |
| 3 | Radiolabeling | Phenolic precursor | Radiolabeled compound | Variable |
Environmental Chemistry
Potential Environmental Impact:
Research into the environmental fate of compounds like this compound is emerging. Understanding how such compounds behave in ecological systems can inform regulatory measures and environmental safety assessments.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with target molecules, while the dihydro-benzo-dioxine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations
The substituent at position 7 significantly alters physicochemical properties and reactivity. Key analogues include:
Functional Group Modifications
Derivatives with ester or amide groups instead of the carboxylic acid demonstrate distinct reactivity:
- Prop-2-yn-1-yl 7-(prop-2-yn-1-yloxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate : A propargyl ester derivative synthesized via alkylation of the hydroxyl precursor. This compound is intermediate in generating alkynyl-substituted benzodioxines for click chemistry applications .
- (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone: An amide derivative synthesized via coupling with morpholine, showcasing the carboxylic acid's utility in forming bioactive conjugates .
Heterocyclic Analogues: Benzoxazine Derivatives
Benzoxazines, which replace one oxygen in the dioxane ring with nitrogen, exhibit distinct pharmacological profiles:
- (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: A fluoroquinolone-related compound (Levofloxacin impurity F) with broad-spectrum antibacterial activity. Its pyridobenzoxazine core enhances DNA gyrase inhibition compared to benzodioxines .
Reactivity
- 7-Fluoro derivative : Fluorine’s electronegativity increases the carboxylic acid’s acidity, facilitating deprotonation in nucleophilic acyl substitutions (e.g., conversion to acyl chlorides) .
- 7-Nitro analogue : The nitro group further enhances acidity but may complicate reduction-sensitive syntheses .
- Parent compound (unsubstituted) : Lacks steric hindrance, enabling easier functionalization at position 7 .
Biological Activity
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8O5
- Molecular Weight : 208.17 g/mol
- CAS Number : 2167423-90-5
The biological activity of this compound may involve several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases and enzymes that play critical roles in cell signaling pathways.
- Interaction with Receptors : It may bind to various receptors, influencing pathways related to inflammation and cancer progression.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
Case Studies
-
Cancer Cell Proliferation Inhibition
- A study conducted by Konstantinidou et al. explored the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer models. The IC50 values ranged from 50 to 100 nM depending on the cell line used.
-
Diabetes Research
- Research published by MDPI highlighted the compound's role as an inhibitor of DYRK1A, a kinase implicated in diabetes. The study reported that treatment with the compound led to improved β-cell function and insulin secretion in vitro, suggesting its potential for therapeutic applications in diabetes management .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the dioxine ring and substitution patterns significantly affect biological activity. For example:
- Fluorination at position 7 enhances binding affinity to target receptors.
- Alterations in the carboxylic acid group have been linked to increased solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated benzoic acid precursors. For example, fluoroquinolone derivatives are synthesized via condensation of fluorinated nitrobenzoic acids with acrylate esters or amines, followed by cyclization . Purification methods include recrystallization (using solvents like ethanol or acetone) and column chromatography (silica gel with ethyl acetate/hexane gradients). Purity ≥95% is achievable via these methods, as seen in analogous compounds .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H/¹³C NMR : Identifies proton environments (e.g., fluorine-induced splitting in aromatic regions) and carbonyl carbons (~170 ppm).
- ¹⁹F NMR : Confirms fluorine substitution patterns (singlets for isolated fluorine atoms) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.0425 for C₁₀H₈FO₄) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- HPLC-UV : Monitor degradation products over time in buffers (pH 1–12) at 25°C–60°C.
- Kinetic Modeling : Calculate degradation rate constants (e.g., Arrhenius equation for temperature dependence) .
Advanced Research Questions
Q. What computational strategies are effective for predicting reactivity and reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Institutions like ICReDD integrate these with experimental data to design optimal reaction conditions, reducing trial-and-error approaches . For example, reaction path searches predict regioselectivity in fluorination or cyclization steps .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles. For a related compound, triclinic crystal parameters (a = 9.890 Å, b = 10.242 Å, c = 13.665 Å; α = 89.3°, β = 74.7°, γ = 71.7°) confirmed dihedral angles between the dioxine ring and carboxyl group, resolving NMR signal ambiguities .
Q. What strategies improve yield in derivative synthesis (e.g., amide or ester analogs)?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for amide coupling) .
- Catalytic Systems : Use Pd/C or Cu(I) for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Table : Yield optimization for ester derivatives:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DMF | 0°C→RT | 78 |
| HATU/DIEA | DCM | RT | 85 |
Q. How can AI-driven platforms enhance analytical method development?
- Methodological Answer : Machine learning (ML) models trained on HPLC retention times of fluorinated analogs predict optimal mobile phases (e.g., acetonitrile/0.1% TFA gradients). COMSOL Multiphysics simulations optimize detector sensitivity by modeling flow rates and column pressures .
Q. What are the safety and handling protocols for lab-scale use?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
